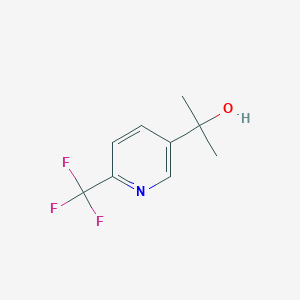

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol

Descripción general

Descripción

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a fluorinated organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with 6-(trifluoromethyl)pyridine as the starting material.

Halogenation: The pyridine ring is halogenated to introduce a halogen atom at the 3-position.

Grignard Reaction: The halogenated pyridine undergoes a Grignard reaction with methyl magnesium chloride to form the corresponding alcohol.

Hydrogenation: The resulting intermediate is hydrogenated to produce the final product, this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and their derivatives.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Various substituted pyridines and their derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the most notable applications of 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-ol is as an inhibitor of mutant isocitrate dehydrogenase 2 (IDH2). This enzyme is implicated in various cancers, and compounds that inhibit its activity can be crucial for therapeutic interventions. A patent (TW202126637A) describes the synthesis and application of this compound in treating diseases mediated by mutant IDH2, highlighting its significance in oncology research .

Synthesis of Complex Molecules

The compound serves as a precursor in the synthesis of more complex organic molecules. Its unique trifluoromethyl-pyridine structure allows for various modifications that can lead to the development of novel pharmaceuticals. Research indicates that it can be used in the synthesis of other biologically active compounds, enhancing its utility in medicinal chemistry.

Biochemical Studies

Due to its structural characteristics, this compound is utilized in biochemical studies to understand metabolic pathways involving IDH enzymes. By inhibiting these enzymes, researchers can elucidate their roles in cellular metabolism and cancer progression.

Case Study 1: IDH2 Inhibition

A study published in a patent document explored the efficacy of this compound as an IDH2 inhibitor. The results indicated that this compound significantly reduced IDH2 activity in vitro, leading to decreased proliferation of cancer cells harboring IDH2 mutations. This finding supports its potential use as a therapeutic agent in targeted cancer therapies.

Case Study 2: Synthesis Pathways

Research conducted on synthetic methodologies involving this compound demonstrated its role as a versatile building block. A series of reactions were performed where derivatives of this compound were synthesized, showcasing its ability to form various functional groups that could be exploited for developing new drugs.

Mecanismo De Acción

The mechanism by which 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, or other molecular interactions. The trifluoromethyl group can enhance the compound's binding affinity and metabolic stability.

Molecular Targets and Pathways:

Biological Targets: Enzymes, receptors, and other proteins.

Pathways: Various metabolic and signaling pathways in biological systems.

Comparación Con Compuestos Similares

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is compared with other similar compounds to highlight its uniqueness:

2-(6-(Trifluoromethyl)pyridin-3-yl)ethanol: Similar structure but with an ethyl group instead of isopropyl.

2-(6-(Trifluoromethyl)pyridin-3-yl)butan-2-ol: Similar structure but with a butyl group instead of isopropyl.

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.

These compounds differ in their physical and chemical properties, which can influence their applications and effectiveness in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and properties make it a valuable tool in the development of new materials, pharmaceuticals, and other chemical products.

Actividad Biológica

The compound 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-ol is a member of the pyridine family, characterized by the presence of a trifluoromethyl group. This structural feature is known to enhance biological activity through various mechanisms, including increased lipophilicity and altered pharmacokinetics. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The trifluoromethyl group significantly influences the compound's interaction with biological targets. It is known for:

- Increased Potency : The presence of the trifluoromethyl group can enhance the binding affinity to target enzymes or receptors due to its electron-withdrawing properties, which can stabilize transition states in enzymatic reactions .

- Improved Selectivity : Compounds containing this group often exhibit selective inhibition of specific biological pathways, reducing off-target effects and enhancing therapeutic efficacy .

Case Studies

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH) :

- A study demonstrated that derivatives of pyridine analogs, including those similar to this compound, showed significant inhibition of DHODH, an enzyme crucial for pyrimidine synthesis. The most potent analogs exhibited IC50 values in the nanomolar range, indicating strong inhibitory activity against viral replication .

-

Antiviral Activity :

- The antiviral effects were assessed through phenotypic assays measuring measles virus replication. Compounds with a trifluoromethyl substitution displayed enhanced antiviral properties compared to their non-fluorinated counterparts. For instance, one derivative exhibited a pMIC50 value of 6.2, showcasing notable antiviral efficacy attributed to the trifluoromethyl moiety .

Table 1: Biological Activity of Related Compounds

| Compound Name | Target | IC50 (nM) | pMIC50 | Notes |

|---|---|---|---|---|

| This compound | DHODH | <10 | 6.0 | Strong inhibitor of viral replication |

| 5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | DHODH | <5 | 7.0 | Enhanced activity due to cyclopropyl group |

| 6-Fluoro derivative | Measles virus | >100 | <5 | Less effective than trifluoromethyl analog |

Pharmacokinetic Properties

Research indicates that compounds with a trifluoromethyl group often exhibit favorable pharmacokinetic profiles, including:

- Enhanced Lipophilicity : This property can lead to improved absorption and distribution in biological systems.

- Metabolic Stability : The stability conferred by the trifluoromethyl group can reduce metabolic degradation, allowing for longer half-lives in vivo .

Toxicological Assessments

In exploratory toxicological evaluations, compounds similar to this compound have shown CNS-related observations at high doses. However, no significant safety concerns were noted at therapeutic doses, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-8(2,14)6-3-4-7(13-5-6)9(10,11)12/h3-5,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLZRNRPGIKLHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694749 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031721-43-3 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.